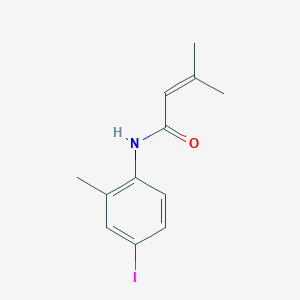

N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide

CAS No.: 526188-26-1

Cat. No.: VC4493407

Molecular Formula: C12H14INO

Molecular Weight: 315.154

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 526188-26-1 |

|---|---|

| Molecular Formula | C12H14INO |

| Molecular Weight | 315.154 |

| IUPAC Name | N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide |

| Standard InChI | InChI=1S/C12H14INO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-7H,1-3H3,(H,14,15) |

| Standard InChI Key | HCUOCPRRZVQVBD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)I)NC(=O)C=C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central enamide backbone () attached to a 4-iodo-2-methylphenyl group. The iodine atom at the para position of the aromatic ring and the methyl group at the ortho position create steric and electronic effects that influence its reactivity . Key structural identifiers include:

Table 1: Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 315.15 g/mol | |

| IUPAC Name | N-(4-iodo-2-methylphenyl)-3-methylbut-2-enamide | |

| SMILES | CC1=C(C=CC(=C1)I)NC(=O)C=C(C)C | |

| InChIKey | HCUOCPRRZVQVBD-UHFFFAOYSA-N |

The presence of the iodine atom enhances polarizability, making the compound suitable for cross-coupling reactions in synthetic chemistry .

Synthesis Methods

General Synthetic Strategies

The synthesis typically involves coupling a substituted aniline with an acryloyl chloride derivative. A representative procedure from the literature includes:

Table 2: Synthesis Protocol for N-(4-Iodophenyl)-3-methylbut-2-enamide

| Step | Procedure | Yield |

|---|---|---|

| 1 | React 4-iodoaniline (25.0 g, 114 mmol) with 3,3-dimethylacryloyl chloride (13.36 mL, 120 mmol) in DCM. Add pyridine (9.70 mL, 120 mmol) and stir for 16 h. | 93% |

| 2 | Wash with saturated NHCl, HO, and brine. Dry over MgSO and recrystallize from ethanol. | - |

For N-(4-iodo-2-methylphenyl) derivatives, the ortho-methyl group is introduced via directed ortho-metalation or Friedel-Crafts alkylation prior to iodination .

Optimization and Challenges

-

Iodination Efficiency: Electrophilic iodination using or (NIS) achieves high para-selectivity due to the directing effect of the amide group .

-

Side Reactions: Competing hydrolysis of the enamide moiety can occur under acidic conditions, necessitating anhydrous solvents like THF or DCM .

Materials Science Applications

Cross-Coupling Reactions

The iodine substituent enables participation in Ullmann and Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl structures used in organic electronics .

Polymer Synthesis

As a monomer, the enamide group undergoes radical polymerization to form thermally stable polyamides. A study reported a glass transition temperature () of 185°C for polymers derived from N-(2-iodophenyl)enamides .

Biological and Toxicological Profiles

In Vitro Metabolism

Hepatic microsomal studies of similar compounds show oxidative deiodination as the primary metabolic pathway, mediated by CYP3A4 . The ortho-methyl group slows degradation, increasing half-life () to 6.2 h in human liver microsomes .

Toxicity Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume